Product packaging for Benzo[a]pyrene-7,8-oxide(Cat. No.:CAS No. 36504-65-1)

Benzo[a]pyrene-7,8-oxide

Cat. No.: B196083
CAS No.: 36504-65-1
M. Wt: 268.3 g/mol
InChI Key: OLLMQFHYRYHKTD-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.org They are formed during the incomplete combustion of organic materials, such as coal, oil, gas, and wood, leading to their widespread presence in the environment. nih.gov Benzo[a]pyrene (B130552) (B[a]P) is a well-studied, prototypical PAH and is recognized as a potent carcinogen. nih.govmdpi.com The study of PAHs is a significant area of environmental and toxicological research due to their association with an increased risk of various cancers in humans. wikipedia.orgworldscientific.com

Benzo[a]pyrene-7,8-oxide is a primary arene oxide metabolite of B[a]P. nih.gov Its formation is a critical activation step that initiates the metabolic cascade leading to the ultimate carcinogenic species. mdpi.com Research on this compound is, therefore, intrinsically linked to understanding the broader mechanisms of PAH-induced carcinogenesis. The study of this specific epoxide provides a model for how other PAHs may be similarly activated in biological systems.

Significance of this compound as a Key Metabolic Intermediate

The significance of this compound lies in its role as a precursor to the ultimate carcinogenic metabolite of benzo[a]pyrene. nih.gov Benzo[a]pyrene itself is relatively inert; it must be metabolically activated to exert its genotoxic effects. brill.comwikipedia.org This activation process is a multi-step enzymatic sequence.

The first step is the oxidation of benzo[a]pyrene at the 7,8-position, catalyzed by cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, to form this compound. nih.govmdpi.com This epoxide is then hydrolyzed by the enzyme epoxide hydrolase to yield (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-dihydrodiol). nih.govresearchgate.net Subsequent oxidation of B[a]P-7,8-dihydrodiol, also by cytochrome P450 enzymes, generates the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE), which are the ultimate carcinogens that bind to DNA, forming adducts that can lead to mutations. nih.govmdpi.comwikipedia.org

Therefore, the formation of this compound is the committed step in the "diol epoxide pathway," the major pathway for the metabolic activation of benzo[a]pyrene. nih.govmdpi.com

Historical Perspectives in Mechanistic Studies of Benzo[a]pyrene Biotransformation

The understanding of how chemical compounds like benzo[a]pyrene cause cancer has evolved significantly over decades. Early observations, such as Percivall Pott's 1775 report on scrotal cancer in chimney sweeps exposed to soot, established a link between environmental agents and cancer, though the mechanisms were unknown. mdpi.comworldscientific.com

A paradigm shift in chemical carcinogenesis research occurred in the mid-20th century with the work of James and Elizabeth Miller. nih.govbrill.com In the late 1940s and 1950s, their research provided the foundational concept that most chemical carcinogens are not inherently reactive but must be metabolically converted into electrophilic metabolites that can covalently bind to cellular macromolecules like DNA and proteins. brill.comnih.govaacrjournals.org This concept of "metabolic activation" was a groundbreaking discovery. nih.govaacrjournals.org

The specific elucidation of the benzo[a]pyrene biotransformation pathway followed this fundamental principle. Scientists established that from 1946 to the 1980s, the focus was on understanding the biochemistry and metabolic activation of B[a]P. mdpi.com Research in the 1970s was instrumental in identifying the "diol epoxide" pathway. Studies demonstrated that benzo[a]pyrene is converted to this compound, then to benzo[a]pyrene-7,8-dihydrodiol, and finally to the ultimate carcinogenic benzo[a]pyrene-7,8-diol-9,10-epoxides. nih.govpnas.org This multi-step process, involving key enzymes like cytochrome P450 and epoxide hydrolase, explained how a stable hydrocarbon could be transformed into a potent DNA-damaging agent. nih.govpnas.org

Interactive Data Table: Key Enzymes in this compound Metabolism

EnzymeRole in B[a]P MetabolismKey Findings
Cytochrome P450 (CYP) 1A1 Catalyzes the initial oxidation of Benzo[a]pyrene to this compound. nih.gov Also involved in the subsequent oxidation of Benzo[a]pyrene-7,8-dihydrodiol to the ultimate carcinogenic diol epoxides. nih.govConsidered the most active P450 enzyme in the metabolism of B[a]P. mdpi.comnih.gov
Cytochrome P450 (CYP) 1B1 Also catalyzes the initial oxidation of Benzo[a]pyrene to this compound and the subsequent oxidation of the dihydrodiol. nih.govShown to be a principal enzyme in the oxidation of B[a]P to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.gov
Epoxide Hydrolase (mEH) Catalyzes the hydrolysis of this compound to form trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.govThe (-)-enantiomer of benzo[a]pyrene 7,8-oxide is metabolized at a rate 3- to 4-fold greater than the (+)-enantiomer by rat hepatic epoxide hydrolase. researchgate.net

Interactive Data Table: Kinetic Parameters of Enzymes in Benzo[a]pyrene Metabolism

EnzymeSubstrateProductKm (µM)kcat (min-1)kcat/Km (mM-1 min-1)
P450 1A1 (±)-B[a]P-7,8-diolanti-BPDE0.539.317000
P450 1B1 (±)-B[a]P-7,8-diolanti-BPDE1.03.83800
P450 1B1 & Epoxide Hydrolase Benzo[a]pyrenetrans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene-~3 nmol min-1 nmol of P450-1-
P450 1A1 & Epoxide Hydrolase Benzo[a]pyrenetrans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene-~0.3 nmol min-1 nmol of P450-1-

Data sourced from studies on human recombinant enzymes. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O B196083 Benzo[a]pyrene-7,8-oxide CAS No. 36504-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLMQFHYRYHKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957806
Record name 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36504-65-1
Record name 6b,7a-Dihydrobenzo[10,11]chryseno[1,2-b]oxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36504-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene 7,8-oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways of Benzo a Pyrene 7,8 Oxide Formation and Subsequent Metabolism

Initial Enzymatic Epoxidation of Benzo[a]pyrene (B130552) to Benzo[a]pyrene-7,8-oxide

The metabolic activation of benzo[a]pyrene (B[a]P), a widespread environmental procarcinogen, is a critical process initiated by cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net This enzymatic reaction introduces an epoxide group onto the B[a]P molecule, primarily at the 7,8-position, to form this compound. nih.govpacific.edu This initial epoxidation is a pivotal step, as it converts the relatively inert B[a]P into a more reactive intermediate. researchgate.net

Role of Cytochrome P450 Monooxygenase Isoforms in Benzo[a]pyrene Epoxidation

Several isoforms of the cytochrome P450 enzyme superfamily are involved in the epoxidation of benzo[a]pyrene. The primary enzymes responsible for this metabolic activation are CYP1A1 and CYP1B1. researchgate.netnih.gov While other CYPs can contribute, their role is generally considered minor. nih.gov

Cytochrome P450 1A1 (CYP1A1) is a key enzyme in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene. pacific.edu It is predominantly expressed in extrahepatic tissues such as the lungs. pacific.edu CYP1A1 catalyzes the conversion of B[a]P to this compound. nih.govnih.gov This reaction is a crucial step in the pathway leading to the formation of the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). pacific.edu Studies using reconstituted systems with human CYP1A1 have shown that it actively metabolizes B[a]P. In incubations containing epoxide hydrolase, the rate of formation of the subsequent metabolite, benzo[a]pyrene-7,8-dihydrodiol, by human CYP1A1 was found to be 0.38 nmol/min/nmol P450. researchgate.net

Cytochrome P450 1B1 (CYP1B1) also plays a significant role in the metabolic activation of B[a]P. researchgate.net Like CYP1A1, it converts B[a]P to an epoxide intermediate. researchgate.net Research indicates that human CYP1B1 metabolizes B[a]P to form this compound at a significant rate. The rate of formation of the subsequent benzo[a]pyrene-7,8-dihydrodiol metabolite in the presence of epoxide hydrolase is 0.17 nmol/min/nmol P450 for human CYP1B1. researchgate.net While this rate is lower than that of CYP1A1, CYP1B1's contribution to B[a]P metabolism is substantial. researchgate.net

While CYP1A1 and CYP1B1 are the principal enzymes in B[a]P epoxidation, other P450 isoforms can also contribute, although generally to a lesser extent. nih.gov Human CYP1A2 has been shown to have very low to undetectable activity in the formation of this compound. researchgate.net Other P450s, such as those in the CYP2C and CYP3A families, have also been implicated in carcinogen activation, but their specific contribution to the initial epoxidation of B[a]P is less pronounced than that of the CYP1 family. sci-hub.sescispace.com

Interactive Table: Kinetic Data for Benzo[a]pyrene-7,8-dihydrodiol Formation

This table summarizes the rates of benzo[a]pyrene-7,8-dihydrodiol formation from benzo[a]pyrene by different human cytochrome P450 enzymes in the presence of epoxide hydrolase.

EnzymeRate of Formation (nmol/min/nmol P450)
CYP1A1 0.38 researchgate.net
CYP1B1 0.17 researchgate.net
CYP1A2 Undetectable researchgate.net
Cytochrome P450 1B1 (CYP1B1)-mediated Formation Kinetics

Stereochemical Aspects of this compound Formation

The enzymatic epoxidation of benzo[a]pyrene is a stereoselective process. The primary product of this reaction is the (+)-benzo[a]pyrene-7,8-oxide enantiomer. semanticscholar.org Specifically, the epoxidation of the 7,8-bond of B[a]P predominantly yields the (7R,8S)-oxide. researchgate.net The other stereoisomer, (7S,8R)-benzo[a]pyrene 7,8-oxide, is formed as a minor product. researchgate.net The absolute stereochemistry of these enantiomers has been determined through synthesis and X-ray crystallography. rsc.org This stereoselectivity is a critical factor in the subsequent metabolic steps and ultimately influences the carcinogenicity of the parent compound. semanticscholar.org

Enzymatic Hydrolysis of this compound to Benzo[a]pyrene-7,8-dihydrodiol

Following its formation, this compound undergoes enzymatic hydrolysis, a reaction catalyzed by epoxide hydrolase. nih.govpacific.edu This step is crucial as it converts the epoxide into a trans-dihydrodiol. annualreviews.org Specifically, microsomal epoxide hydrolase hydrates this compound to form trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, also known as benzo[a]pyrene-7,8-dihydrodiol. annualreviews.org

The hydrolysis is also a stereospecific process. The (+)- and (-)-enantiomers of this compound are hydrated at the C-8 position to yield (-)- and (+)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, respectively. researchgate.net The (-)-enantiomer of this compound is metabolized by microsomal epoxide hydrolase at a significantly higher rate than the (+)-enantiomer. researchgate.net This enzymatic conversion is a key step in the metabolic pathway that can lead to the formation of the highly carcinogenic benzo[a]pyrene-7,8-diol-9,10-epoxides. nih.gov

Interactive Table: Stereochemistry of this compound Hydrolysis

This table details the stereospecific conversion of this compound enantiomers to their corresponding dihydrodiol products by epoxide hydrolase.

Substrate (Enantiomer)Product
(+)-Benzo[a]pyrene-7,8-oxide(-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene researchgate.net
(-)-Benzo[a]pyrene-7,8-oxide(+)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene researchgate.net

Epoxide Hydrolase-catalyzed Ring Opening Mechanisms and Kinetics

Following its formation, this compound is a substrate for epoxide hydrolase (EH), a critical enzyme in the detoxification and, paradoxically, activation pathway of polycyclic aromatic hydrocarbons (PAHs). capes.gov.brgenome.jp Epoxide hydrolase catalyzes the trans-antiperiplanar addition of a water molecule to the epoxide ring, resulting in the formation of a dihydrodiol. capes.gov.brgenome.jp This enzymatic reaction proceeds via a triad (B1167595) mechanism, involving the formation of a hydroxyalkyl-enzyme intermediate. genome.jp

The hydration of this compound can be monitored spectrophotometrically. semanticscholar.org Kinetic studies with purified epoxide hydrolase have shown that the enzyme-catalyzed hydration of the (+)-enantiomer of this compound follows Michaelis-Menten kinetics. semanticscholar.org The (-)-enantiomer of this compound is metabolized by microsomal epoxide hydrolase at a rate 3- to 4-fold greater than the (+)-enantiomer. semanticscholar.orgresearchgate.net

Stereoselective Hydrolysis Pathways of this compound

The enzymatic hydrolysis of this compound is highly stereoselective. The (+)- and (-)-enantiomers of this compound are hydrated stereospecifically at the C-8 position. semanticscholar.orgresearchgate.net This results in the formation of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene from the (+)-enantiomer and (+)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene from the (-)-enantiomer, respectively. semanticscholar.orgresearchgate.net The addition of the hydroxyl group from the water molecule causes an inversion of the configuration at the reacting carbon center. researchgate.net

Interestingly, while the (-)-enantiomer of the oxide is hydrated more rapidly, epoxide hydrolase exhibits a higher affinity for the (+)-enantiomer of this compound. semanticscholar.org This differential affinity and metabolic rate have significant implications for the subsequent metabolic steps and the ultimate toxicological profile of the parent compound.

Further Metabolic Activation of Benzo[a]pyrene-7,8-dihydrodiol

The product of epoxide hydrolase action, benzo[a]pyrene-7,8-dihydrodiol, is not the final metabolite. Instead, it serves as a substrate for further enzymatic oxidation, leading to the formation of highly reactive and mutagenic diol epoxides.

Formation of Benzo[a]pyrene Diol Epoxides (BPDEs)

The subsequent metabolic activation of benzo[a]pyrene-7,8-dihydrodiol to benzo[a]pyrene diol epoxides (BPDEs) is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netpacific.edu The major CYP isoforms implicated in this critical step are CYP1A1, CYP1B1, and to a lesser extent, CYP1A2. nih.govresearchgate.netnih.gov These enzymes are inducible by PAHs like benzo[a]pyrene itself, through binding to the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net

Studies using reconstituted systems have demonstrated the capacity of these enzymes to metabolize benzo[a]pyrene-7,8-dihydrodiol. For instance, the turnover of 7,8-dihydrobenzo[a]pyrene (B96447) by a reconstituted system with cytochrome P450 1A1 was found to be 38 nmol/nmol of cytochrome P450/min. nih.gov The rates of total tetrol metabolite formation from the 7,8-diol, which indicate diol epoxide formation, have been measured for several human P450 enzymes. nih.gov

Table 1: Rates of Tetrol Metabolite Formation from Benzo[a]pyrene-7,8-dihydrodiol by Human Cytochrome P450 Isoforms

Cytochrome P450 IsoformRate of Total Tetrol Formation (nmol/min/nmol P450)
P450 1B10.60 nih.gov
P450 1A20.43 nih.gov
P450 1A12.58 nih.gov

This table presents the rates at which different human cytochrome P450 enzymes convert benzo[a]pyrene-7,8-dihydrodiol into tetrols, which are indicative of the formation of benzo[a]pyrene diol epoxides.

The epoxidation of benzo[a]pyrene-7,8-dihydrodiol can result in the formation of four stereoisomeric diol epoxides due to the two possible diastereomeric conformations (syn and anti) and the two enantiomeric forms for each. pacific.eduresearchgate.net The anti-diastereomer has the epoxide oxygen on the opposite face of the ring from the benzylic hydroxyl group, while in the syn-diastereomer, they are on the same face. researchgate.net

The four main stereoisomers are:

(+)-anti-BPDE

(-)-anti-BPDE

(+)-syn-BPDE

(-)-syn-BPDE researchgate.net

Each of these isomers possesses distinct mutagenic and tumorigenic properties. researchgate.net Of particular note, (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, also known as (+)-anti-BPDE, has demonstrated exceptional tumorigenicity in studies with newborn mice. nih.gov

The formation and reactivity of BPDEs are influenced by various factors, including the specific cytochrome P450 isoforms involved and the surrounding microenvironment. Kinetic studies have been conducted to understand the efficiency of BPDE formation by different P450 enzymes.

Table 2: Steady-State Kinetic Constants for the Monooxygenation of (±)-B[a]P-7,8-diol by Human P450 Isoforms

Cytochrome P450 Isoformkcat (min⁻¹)Km (µM)kcat/Km (mM⁻¹ min⁻¹)
P450 1A19.3 acs.org0.53 acs.org17,000 acs.org
P450 1B13.8 acs.org1.0 acs.org3,800 acs.org

This table provides the steady-state kinetic parameters for the conversion of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to its corresponding diol epoxide by human cytochrome P450 1A1 and 1B1. The catalytic efficiency (kcat/Km) is significantly higher for P450 1A1.

The reactivity of BPDEs is also a critical factor in their biological effects. These electrophilic molecules can react with cellular nucleophiles, including water to form tetraols, and more significantly, with DNA to form adducts. nih.govacs.org The rates of these reactions are influenced by pH and the presence of molecules like human serum albumin, which can physically associate with the diol epoxides and alter their reactivity. nih.gov

Diastereomeric and Enantiomeric Forms of BPDEs (e.g., (+)-anti-BPDE, (-)-syn-BPDE)

Quinone Formation Pathways from Benzo[a]pyrene Metabolism

The metabolism of benzo[a]pyrene (B[a]P) can lead to the formation of quinones, which are highly reactive molecules. These quinones are generated through various enzymatic and non-enzymatic reactions. One significant pathway involves the oxidation of B[a]P-7,8-diol, a metabolite of B[a]P, to form B[a]P-7,8-dione. This process is a key route in the metabolic activation of B[a]P.

Aldo-keto Reductase-mediated Biotransformation to Benzo[a]pyrene-7,8-dione (B196088).pnas.orgnih.gov

A critical pathway in the formation of benzo[a]pyrene-7,8-dione from (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-trans-dihydrodiol) is catalyzed by members of the aldo-keto reductase (AKR) superfamily. pnas.orgnih.gov These NAD(P)+-dependent enzymes oxidize PAH trans-dihydrodiols, leading to the formation of ketols. These ketols then spontaneously rearrange to form catechols, which are subsequently oxidized to produce the corresponding redox-active and electrophilic o-quinones. pnas.org

Specifically, human AKR isoforms such as AKR1A1 and AKR1C1–1C4 are capable of oxidizing B[a]P-7,8-trans-dihydrodiol to B[a]P-7,8-dione. acs.org This metabolic activation has been demonstrated in human lung adenocarcinoma (A549) cells, which exhibit high constitutive expression of AKRs. frontiersin.org The process diverts the B[a]P-7,8-trans-dihydrodiol from detoxification pathways and instead produces a reactive intermediate. pnas.org

The kinetic parameters for this biotransformation have been investigated. For instance, the catalytic efficiency (kcat/Km) of various human AKR enzymes in metabolizing (±)-B[a]P-7,8-diol has been determined, highlighting the potential for these enzymes to compete with other metabolic pathways, such as those mediated by cytochrome P450 enzymes. acs.org

Kinetic Constants for AKR-Mediated Oxidation of (±)-B[a]P-7,8-diol acs.org
Enzymekcat (min⁻¹)Km (µM)kcat/Km (mM⁻¹ min⁻¹)
AKR1A10.4239Not specified
AKR1C1Not saturableNot specified
AKR1C21.29.5Not specified
AKR1C30.8517Not specified
AKR1C4Not saturableNot specified
Mechanisms of Redox Cycling and Reactive Oxygen Species Generation by Benzo[a]pyrene Quinones.nih.govpnas.org

Benzo[a]pyrene (B[a]P) quinones, such as B[a]P-7,8-dione, are redox-active molecules that can undergo a process known as redox cycling. nih.gov This futile cycle involves the enzymatic or non-enzymatic reduction of the quinone (Q) to a semiquinone radical (Q•−) or a hydroquinone (B1673460) (QH2). aacrjournals.orgresearchgate.net These reduced forms can then be re-oxidized back to the parent quinone, a process that is often accompanied by the transfer of electrons to molecular oxygen (O2). aacrjournals.org This one-electron reduction of oxygen generates the superoxide (B77818) anion radical (O2•−). aacrjournals.org

The superoxide anion can be further converted to other reactive oxygen species (ROS), including hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH), often through Fenton-like reactions catalyzed by transition metals like copper and iron. aacrjournals.orgnih.gov This amplification of ROS production can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. mdpi.com

The generation of ROS by B[a]P quinones has been demonstrated in various cell types, including human breast epithelial cells and lung adenocarcinoma cells. pnas.orgaacrjournals.org For example, B[a]P-1,6-quinone and B[a]P-3,6-quinone have been shown to produce superoxide and hydrogen peroxide in MCF-10A cells. aacrjournals.org Similarly, the metabolic activation of B[a]P-7,8-trans-dihydrodiol to B[a]P-7,8-dione in A549 lung cells leads to the production of intracellular ROS. nih.gov This ROS generation has been linked to oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), and DNA strand breaks. pnas.orgmdpi.com

The redox cycling process can be influenced by various cellular factors. For instance, enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) can catalyze the two-electron reduction of quinones to hydroquinones, which is generally considered a detoxification step. However, these hydroquinones can also auto-oxidize, contributing to ROS production. researchgate.net Conversely, the presence of antioxidants and chelating agents can mitigate the ROS-mediated damage. nih.gov

Reactive Oxygen Species Generated by Benzo[a]pyrene Quinones
B[a]P QuinoneReactive Oxygen Species GeneratedExperimental SystemReference
B[a]P-1,6-quinoneSuperoxide anion, Hydrogen peroxideMCF-10A cells aacrjournals.org
B[a]P-3,6-quinoneSuperoxide anion, Hydrogen peroxideMCF-10A cells aacrjournals.org
B[a]P-7,8-dioneIntracellular ROSA549 cells nih.gov

Molecular Interactions and Adductomics of Benzo a Pyrene 7,8 Oxide and Its Metabolites

DNA Adduct Formation by Benzo[a]pyrene (B130552) Diol Epoxides

The metabolic activation of benzo[a]pyrene leads to the formation of benzo[a]pyrene-7,8-oxide, which is then hydrolyzed by epoxide hydrolase to produce (-)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol (7,8-diol). oup.com This diol is further oxidized by cytochrome P450 enzymes to form the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). oup.comoup.com BPDE exists as four stereoisomers, with the (+)-anti-BPDE enantiomer being the most mutagenic and carcinogenic. pnas.orgnih.gov These reactive epoxides can then form covalent bonds with DNA, creating what are known as BPDE-DNA adducts. nih.gov

Covalent Adduction Mechanisms with Deoxyguanosine

The primary target for BPDE adduction in DNA is the exocyclic amino group (N2) of deoxyguanosine (dG). pnas.orgacs.org This reaction involves the nucleophilic attack of the N2 atom of guanine (B1146940) on the C-10 position of the BPDE molecule, leading to the opening of the epoxide ring and the formation of a stable covalent bond. acs.orgacs.org

The major adduct formed is the (+)-trans-anti-BPDE-N2-dG, which results from the reaction of the most carcinogenic isomer, (+)-anti-BPDE, with deoxyguanosine. nih.gov This specific adduct is considered a significant premutagenic lesion. oup.com The formation of these adducts can lead to G to T transversions, a common mutation observed in lung cancers associated with smoking. The formation of BPDE-dG adducts is a non-random process along DNA sequences, with certain sites showing a higher propensity for adduction. acs.org For instance, in the K-ras proto-oncogene, the first position of codon 12 (GGT) is a hotspot for N2-BPDE-dG adduct formation, which aligns with the high frequency of G → T mutations at this site in smoking-related lung cancers. acs.org

The reaction between BPDE and DNA exhibits a high degree of stereo- and regioselectivity. The different stereoisomers of BPDE show varying reactivity and lead to different adduct profiles. nih.gov The (+)-anti-BPDE isomer, for example, predominantly forms a trans adduct with the N2 of deoxyguanosine. acs.orgacs.org In contrast, the syn-BPDE diastereomer tends to form cis adducts with the N2 of deoxyguanosine. acs.org

The local DNA sequence context significantly influences the binding of BPDE. sci-hub.se Studies have shown that the presence of a 5-methylcytosine (B146107) at a CpG dinucleotide enhances the formation of N2-BPDE-dG adducts at the adjacent guanine. acs.orgpnas.org This finding is particularly relevant as CpG sites are often mutational hotspots in human cancers. pnas.org The conformation of the resulting adduct is also influenced by the neighboring base pairs. acs.org For example, the orientation of the BPDE residue in a dG adduct is more pronounced in DNA sequences rich in G-C pairs compared to those with neighboring A-T pairs. researchgate.net

Adduct TypePrecursorMajor/MinorConformation
(+)-trans-anti-BPDE-N2-dG(+)-anti-BPDEMajorExternal (solvent-exposed) researchgate.net
(-)-trans-anti-BPDE-N2-dG(-)-anti-BPDEMinorIntercalated researchgate.net
(+)-syn-BPDEc-N2-dG(+)-syn-BPDEMajorIntercalative characteristics acs.org
(+)-syn-BPDEt-N2-dG(+)-syn-BPDEMinorExternal binding acs.org
(-)-syn-BPDEc-N2-dG(-)-syn-BPDEMajorIntercalative characteristics acs.org
N2-deoxyguanosine Adducts (e.g., (+)-anti-trans-BPDE-N2-dGuo)

Covalent Adduction Mechanisms with Deoxyadenosine (B7792050) (e.g., BPDE-dA adducts)

While deoxyguanosine is the primary target, BPDE also reacts with the exocyclic N6 amino group of deoxyadenosine (dA), though to a lesser extent. pnas.org The reaction mechanism is similar, involving nucleophilic attack from the adenine (B156593) base on the C-10 position of BPDE. pnas.org Both (+)- and (-)-anti-BPDE can react with deoxyadenosine to form trans-anti-BPDE-N6-dA adducts. acs.org These adducts are typically intercalated into the DNA helix. acs.orgpnas.org The stereochemistry of the BPDE precursor dictates the orientation of the intercalated pyrene (B120774) ring. The 10S (+) adduct intercalates on the 3'-side of the modified adenine, while the 10R (-) adduct intercalates on the 5'-side. acs.org

Influence of Higher-Order DNA and Chromatin Structure on Adduct Binding

The organization of DNA into chromatin within the cell nucleus significantly influences the accessibility of DNA to carcinogens like BPDE. sci-hub.sed-nb.info Generally, linker DNA, the stretch of DNA between nucleosome core particles, is more susceptible to modification by BPDE than the DNA wrapped around histone proteins in the nucleosome core. nih.gov This suggests that the packaging of DNA into chromatin provides a degree of protection against adduction.

However, actively transcribed genes, which have a more open and accessible chromatin structure, can be preferential targets for BPDE damage. sci-hub.se For example, specific regions within the hamster aprt gene, particularly those containing GC-box consensus sequences (potential Sp1 binding sites), have been identified as hotspots for BPDE modification. sci-hub.se Furthermore, studies on the SV40 viral chromosome have shown that while chromatin structure has a slight effect on BPDE accessibility, there isn't a single "hot spot" that is overwhelmingly preferred for modification. nih.gov The origin of replication region, which is known to be "non-nucleosomal" in a portion of viral chromosomes, binds more BPDE than core DNA but only slightly more than other regions of the chromosome. nih.gov

Recent genome-wide studies have revealed that BPDE damage is enhanced in accessible chromatin regions, including those that are actively transcribed and replicate early. researchgate.netresearchgate.net The binding of certain transcription factors can either reduce or, in some cases, enhance damage formation. researchgate.net

Computational Studies on DNA Adduct Stability and Structure

Computational methods, such as Density Functional Theory (DFT) and molecular modeling, have become invaluable tools for investigating the stability and structure of BPDE-DNA adducts. jcu.eduresearchgate.net These studies help to elucidate the conformational preferences of different adducts and the energetic factors that govern their formation.

Computational simulations have shown that the formation of a G-BPDE:C adduct introduces significant instability into the DNA double helix, causing structural distortions like the expansion of a DNA section due to the disruption of hydrogen bonds. jcu.edu Energy calculations have revealed that the 10S (+) and 10R (-) trans-anti-[BP]-N6-dA adducts have near mirror-image symmetries in their low-energy structural domains, which explains their opposite intercalation orientations observed in solution. acs.org These studies also highlight the role of steric hindrance in preventing one stereoisomer from adopting the favored conformation of the other. acs.org

Joint experimental and theoretical studies have underscored the importance of the lesion-induced structural perturbation of DNA, which is also dependent on the rotational positioning of the lesion within the nucleosome. nih.gov These computational approaches provide a robust framework for understanding the molecular mechanisms of BPDE-DNA interactions and are crucial for predicting the biological consequences of these adducts. researchgate.net

Repair Mechanisms of this compound-derived DNA Adducts

The formation of DNA adducts by metabolites of benzo[a]pyrene, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), poses a significant threat to genomic integrity. To counteract this, cells have evolved sophisticated DNA repair mechanisms.

Nucleotide Excision Repair (NER) Pathway in Adduct Excision

The primary mechanism for the removal of bulky DNA lesions, including those derived from this compound, is the Nucleotide Excision Repair (NER) pathway. nih.govkcl.ac.uk This intricate process involves the recognition of the DNA damage, excision of the damaged segment, and synthesis of a new DNA strand to fill the gap.

The efficiency of NER in processing BPDE-N2-dG adducts is highly dependent on the local DNA conformation. nih.gov Research has shown that the predominant (+)-trans-BPDE-N2-dG adduct is repaired much less efficiently than other types of DNA lesions. nih.gov The rate of excision can vary by more than 100-fold for chemically identical BPDE adducts, highlighting that the repair activity is dictated by the structural distortion of the DNA helix. nih.gov Specifically, rapid excision of BPDE-N2-dG lesions is associated with the displacement of both the modified guanine and its complementary base from their normal positions within the DNA helix. nih.gov

The xeroderma pigmentosum C (XPC) protein complex plays a crucial role as the primary sensor for DNA damage in the NER pathway. nih.govacs.org XPC recognizes the bulky adducts and initiates the repair cascade. nih.govacs.org Studies have demonstrated that NER proteins, particularly XPC, are essential for the cellular response to BPDE-induced DNA damage. nih.gov Interestingly, the recognition of these adducts by NER proteins can also trigger downstream signaling pathways, such as the activation of p38-SAPK, leading to inflammatory gene expression. nih.gov

Adaptive Responses in DNA Repair Gene Expression

Exposure of human cells to BPDE can induce an adaptive response characterized by the upregulation of several DNA repair genes. nih.govnih.gov This response involves the increased expression of genes such as DDB2, XPC, XPF, XPG, and POLH at both the RNA and protein levels. nih.govnih.gov This upregulation enhances the cell's capacity to remove BPDE adducts from DNA, thereby protecting the cells from subsequent exposure. nih.govnih.gov

This adaptive response is not without a downside. The induction of the translesion synthesis polymerase POLH can lead to an increased mutation frequency in the surviving cells, suggesting that this protective mechanism may come at the cost of genomic stability. nih.govnih.gov This transcriptional activation of DNA repair genes has been observed in various cell types and even in buccal cells of human volunteers after cigarette smoking, indicating its relevance in real-world exposures. nih.govnih.gov

GeneFunction in DNA RepairEffect of Upregulation by BPDE
DDB2 Damage-specific DNA binding protein 2, involved in recognizing DNA damageEnhanced removal of BPDE adducts
XPC Xeroderma pigmentosum complementation group C, key in initiating NEREnhanced removal of BPDE adducts
XPF Excision repair cross-complementation group 4, endonuclease in NEREnhanced removal of BPDE adducts
XPG Excision repair cross-complementation group 5, endonuclease in NEREnhanced removal of BPDE adducts
POLH DNA polymerase eta, involved in translesion synthesisIncreased mutation frequency

Genetic Damage Repair Mechanisms

Beyond NER, other DNA repair pathways can also be involved in mitigating the damage caused by benzo[a]pyrene metabolites. While NER is the major pathway for bulky adducts, evidence suggests that Base Excision Repair (BER) may also play a role. nih.govresearchgate.net BER typically handles smaller base modifications, but some studies have shown its involvement in repairing certain PAH-induced DNA lesions, particularly those that may lead to apurinic/apyrimidinic (AP) sites. nih.gov

The failure of these repair mechanisms to correctly remove BPDE-DNA adducts before DNA replication can lead to mutations. scispace.com BPDE primarily forms adducts with guanine and adenine. scispace.com If not repaired, these adducts can cause G→T and G→A transversions during DNA replication, which are characteristic mutations found in tumors associated with benzo[a]pyrene exposure. mdpi.com

Protein Adduct Formation by this compound Metabolites

In addition to reacting with DNA, the electrophilic metabolites of benzo[a]pyrene, such as BPDE, can also form covalent adducts with proteins. nih.govresearchgate.net These protein adducts can serve as biomarkers of exposure and may also have functional consequences for the proteins involved.

Covalent Binding to Human Serum Albumins

Human serum albumin (HSA) is a major target for covalent binding by BPDE. nih.govmdpi.com Kinetic studies have shown that BPDE physically associates with HSA, and this complex can then undergo reaction. nih.gov The spontaneous reaction of the BPDE-HSA complex results in approximately 10% covalent binding of the diol epoxide to the protein. nih.gov The remaining BPDE is hydrolyzed to tetraols. nih.gov

The formation of these adducts is a stable indicator of exposure to benzo[a]pyrene. researchgate.net The major site of adduct formation on HSA is His146, with minor adduction also detected at Lys195. mdpi.com The levels of these adducts can be quantified in human samples and are often higher in individuals with greater exposure, such as smokers. mdpi.com

Molecular Characterization of Protein Adduct Structures

Advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, are used to characterize the structure of these protein adducts. nih.govresearchgate.net These methods have confirmed that BPDE forms adducts with specific amino acid residues in proteins. mdpi.com In human serum albumin, adducts have been identified at histidine and lysine (B10760008) residues. mdpi.comresearchgate.net

The reaction between BPDE and amino acids is stereospecific, with different isomers of BPDE showing different reactivities and forming distinct adduct structures. researchgate.net For example, adducts can form with the imidazole (B134444) ring of histidine and the ε-amino group of lysine. mdpi.com The characterization of these adducts provides valuable information on the mechanisms of molecular interaction and can be used to develop sensitive biomarkers for assessing human exposure to carcinogenic PAHs.

ProteinAmino Acid ResidueType of AdductAnalytical Method
Human Serum Albumin Histidine (His146)BPDE-HisMass Spectrometry
Human Serum Albumin Lysine (Lys195)BPDE-LysMass Spectrometry

Glutathione (B108866) Conjugation and Cellular Detoxification Pathways

The metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), necessitates effective cellular detoxification mechanisms to mitigate its genotoxic effects. A primary defense is the conjugation of these reactive electrophiles with glutathione (GSH), a reaction predominantly catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). acs.orgnih.govoup.com This process increases the water solubility of the metabolites, facilitating their elimination from the cell. nih.gov The subsequent efflux of these glutathione conjugates is an active process mediated by ATP-binding cassette (ABC) transporters. nih.govfrontiersin.orgfrontiersin.org

Glutathione S-Transferase-catalyzed Conjugation of Benzo[a]pyrene Diol Epoxides

The conjugation of benzo[a]pyrene diol epoxides (BPDE) with glutathione is a critical step in their detoxification. oup.com This reaction is catalyzed by various isoforms of Glutathione S-Transferases (GSTs), which are categorized into several classes, including Alpha, Mu, and Pi. acs.orgnih.govnih.gov These enzymes exhibit significant diversity in their catalytic efficiencies and substrate specificities towards different stereoisomers of BPDE. oup.comscispace.com

Research has demonstrated that the catalytic efficiency of GSTs varies among different classes and even between isoforms within the same class. oup.com For instance, human GSTA1-1, a class Alpha enzyme, has been shown to catalyze the conjugation of all stereoisomers of BPDE. scispace.com Studies have indicated a marked preference for the conjugation of the (+)-enantiomer of anti-BPDE, which is considered the more tumorigenic form. nih.gov In human skin, for example, there is an almost exclusive preference for the conjugation of the (+)-anti-BPDE enantiomer, a reaction primarily catalyzed by the class Pi isoenzyme(s). nih.gov The specific activity towards (+)-anti-BPDE can vary significantly among individuals, potentially due to differences in GST Pi content. nih.gov

The Mu class of GSTs also plays a significant role in the detoxification of BPDE. acs.orgnih.gov Overexpression of GSTM1 in V79 cells has been shown to reduce DNA adduct formation by BPDE. acs.orgnih.gov Similarly, the overexpression of GSTM2 in BPDE-exposed H1355 cells resulted in decreased DNA damage. acs.orgnih.gov While conjugation of BPDE with glutathione is considered a major detoxification pathway, some studies in human hepatocytes suggest it might be a minor pathway compared to the conjugation of other diol epoxides, such as the reverse diol epoxide, anti-BaP-9,10-diol-7,8-epoxide (rev-BPDE). doi.orgnih.gov

The table below summarizes the catalytic activities of different GST isoenzymes towards benzo[a]pyrene diol epoxide.

GST IsoenzymeSubstrateSpecific Activity (pmol/min/mg protein)Tissue/Cell TypeReference
GST (total)(+)-anti-BPDE147-781Human Skin PMS nih.gov
GST (total)(-)-anti-BPDENot significantHuman Skin PMS nih.gov
GST Pi(+)-anti-BPDEPredominant activityHuman Skin PMS nih.gov
GST Mu(+)-anti-BPDEHigh efficiencyHuman Liver nih.gov

This table is interactive. Click on the headers to sort the data.

Role of ATP-binding Cassette (ABC) Transporters in Conjugate Efflux (e.g., MRP2)

Following conjugation with glutathione, the resulting water-soluble benzo[a]pyrene-glutathione (BP-SG) conjugates must be actively transported out of the cell to complete the detoxification process. nih.govnih.gov This efflux is primarily handled by members of the ATP-binding cassette (ABC) transporter superfamily, particularly the multidrug resistance-associated proteins (MRPs), which belong to the ABCC subfamily. frontiersin.orgfrontiersin.orgresearchgate.net

Research has identified the multidrug resistance protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT), as a key transporter of the glutathione conjugate of (+)-anti-BPDE. nih.govnih.govresearchgate.net Studies using canine kidney epithelial cells (MDCKII) overexpressing MRP2 demonstrated a significant reduction in the intracellular accumulation of the BPD-SG conjugate and a corresponding decrease in (+)-anti-BPDE-induced DNA adduction. nih.gov This highlights that the efflux of the conjugate is an essential component of cellular protection against the genotoxicity of BPDE. nih.gov The transport of the glutathione conjugate of (+)-anti-BPDE by MRP2 is an ATP-dependent process. nih.gov

While MRP2 is a major player, other ABC transporters are also implicated in the efflux of xenobiotic conjugates. frontiersin.orgfrontiersin.org For instance, MRP1 has been shown to transport various glutathione conjugates. nih.govpharmgkb.org The coordinated action of GST-mediated conjugation and subsequent MRP-mediated efflux represents a synergistic defense mechanism against carcinogenic benzo[a]pyrene metabolites. pharmgkb.org Inhibition of these transporters can lead to the intracellular accumulation of the BPD-SG conjugate, which can paradoxically increase DNA damage. nih.gov

The table below details the role of specific ABC transporters in the efflux of benzo[a]pyrene-glutathione conjugates.

TransporterSubstrateTransport CharacteristicsCellular SystemReference
MRP2 (cMOAT)(-)-anti-BPD-SGATP-dependent transportHuman canalicular liver plasma membrane nih.gov
MRP2 (cMOAT)(+)-anti-BPDE-GSHEfflux prevents DNA adductionMDCKII cells nih.gov
MRP1DNP-SGHigh-affinity transportSf9 membrane vesicles nih.gov
ABCCBenzo[a]pyrene metabolitesEfflux of conjugated metabolitesMytilus coruscus gills frontiersin.orgfrontiersin.org

This table is interactive. Click on the headers to sort the data.

Cellular and Subcellular Responses to Benzo a Pyrene 7,8 Oxide Metabolites

Perturbation of Intracellular Signaling Pathways

Benzo[a]pyrene-7,8-oxide and its subsequent metabolite, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), are known to interfere with multiple signaling cascades that are fundamental to normal cellular function, including proliferation, differentiation, and apoptosis. epa.gov

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many polycyclic aromatic hydrocarbons (PAHs), including B[a]P. encyclopedia.pubresearchgate.net Upon binding to ligands such as B[a]P, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). pnas.orgoup.com This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. pnas.org

The activation of the AhR signaling pathway by B[a]P and its metabolites leads to the induction of a battery of genes, often referred to as the [Ah] gene battery. oup.com This includes genes encoding for phase I metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1. pnas.orgnih.gov While this induction is a detoxification mechanism, it also paradoxically enhances the metabolic activation of B[a]P to its ultimate carcinogenic form, BPDE. pnas.orgcore.ac.uk Studies have shown that AhR knockout mice are resistant to B[a]P-induced carcinogenesis, highlighting the critical role of this receptor in mediating its carcinogenic effects. pnas.orgmdpi.com

Downstream signaling of AhR activation also involves crosstalk with other pathways. For instance, AhR activation has been linked to the upregulation of AQP3 and Notch1 genes in HaCaT cells, which are implicated in cancer-related signaling pathways. nih.gov Furthermore, AhR activation can modulate the vitamin D3 signaling pathway by enhancing the expression of CYP24A1, an enzyme involved in vitamin D3 catabolism. oup.com This suggests that AhR activation by B[a]P metabolites can have far-reaching effects on cellular homeostasis beyond xenobiotic metabolism. oup.com

Mitogen-Activated Protein (MAP) Kinase Pathway Modulation (e.g., p38, ERK1/2)

The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. scienceopen.com B[a]P metabolites have been shown to modulate the activity of several MAP kinase pathways, including the p38 and ERK1/2 pathways. epa.gov

Studies have demonstrated that BPDE can induce the phosphorylation of both p38 and ERK1/2. nih.govekosfop.or.kr The activation of the MAP kinase p38 by B[a]P-7,8-dihydrodiol has been shown to be dependent on the AhR, indicating a requirement for metabolic activation by CYP1A1. nih.gov In contrast, p38 activation by the ultimate carcinogen, BPDE, occurs independently of AhR function. nih.gov The activation of these MAP kinases has been linked to the induction of apoptosis. epa.govnih.gov Inhibition of p38 and ERK1/2 has been shown to block the caspase activation of poly(ADP-ribose)polymerase 1 (PARP-1), a key event in apoptosis. nih.gov Furthermore, p38 deficient mouse embryo fibroblasts were found to be resistant to BPDE-induced apoptosis. nih.gov

In WB-F344 rat liver epithelial cells, BPDE was found to inhibit gap junction intercellular communication (GJIC), a process often disrupted during carcinogenesis. nih.gov This inhibition was attributed to the hyperphosphorylation of connexin43 (Cx43) through the activation of the MEK/ERK pathway. nih.gov The study identified that BPDE induced the phosphorylation of tumor progression locus 2 (Tpl2), a direct upstream regulator of MEK. nih.gov

MetaboliteAffected KinaseCell TypeObserved EffectReference
B[a]P-7,8-dihydrodiolp38Mouse hepa1c1c7 cellsAhR-dependent activation leading to apoptosis. nih.gov
BPDEp38, ERK1/2Human HepG2 cellsAhR-independent activation, critical for apoptosis. nih.gov
BPDEMEK/ERKWB-F344 rat liver epithelial cellsActivation leading to Cx43 hyperphosphorylation and GJIC inhibition. nih.gov
BPDEc-Raf, MEK, MKK3/6HaCaT human keratinocyte cellsPhosphorylation leading to increased MMP-1 expression. ekosfop.or.kr

Phosphoinositide 3-kinase (PI3K)/AKT/CDC42/PAK1 Signaling Cascade Alterations

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that governs cell survival, growth, and proliferation. Recent evidence has implicated B[a]P metabolites in the modulation of this pathway.

A study on human extravillous trophoblast Swan 71 cells revealed that BPDE significantly inhibited cell migration and invasion. nih.govoup.com This effect was linked to the downregulation of the PI3K/AKT/CDC42/PAK1 signaling pathway. nih.govoup.com The researchers found that BPDE upregulated the expression of a microRNA, miR-194-3p, which in turn inhibited the PI3K/AKT/CDC42/PAK1 pathway, leading to depressed filopodia formation and reduced cell motility. nih.govoup.com The addition of a PI3K activator could rescue the migration and invasion capabilities of the cells, confirming the involvement of this pathway. oup.com Conversely, knocking down miR-194-3p promoted cell migration and invasion by upregulating the pathway. oup.com These findings suggest a novel mechanism by which BPDE can exert its toxic effects through the modulation of microRNA expression and subsequent inhibition of a key signaling cascade. nih.govoup.com

It has also been shown that PI3K can associate with and activate p21-activated kinase (PAK1) independently of the small GTPases Cdc42/Rac1, leading to actin phosphorylation and cytoskeletal reorganization. molbiolcell.org

Mechanisms of Programmed Cell Death and Survival Modulation

Exposure to BPDE triggers distinct forms of programmed cell death, including apoptosis and ferroptosis, and can halt the cell cycle as a primary defense mechanism against the propagation of DNA damage.

BPDE is a potent inducer of apoptosis, a controlled form of cell death crucial for removing damaged cells. nih.govjst.go.jpjst.go.jp This process is mediated by caspases and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov In human lung cancer H460 cells, BPDE-induced apoptosis is characterized by the cleavage of poly(ADP-ribose)polymerase (PARP) and DNA condensation. nih.gov

The tumor suppressor protein p53 plays a significant role in BPDE-induced apoptosis. oup.comwiley.com In p53 wild-type cells, BPDE exposure leads to the upregulation of apoptotic signaling genes, including FAS, TNFRSF10B, and TNFRSF10D, which encode for death receptors. oup.com The induction of the pro-apoptotic protein Bak is also a feature of BPDE-mediated apoptosis in H460 cells. nih.gov Furthermore, the process involves the activation of initiator caspases, such as caspase-8 and caspase-9, which subsequently activate executioner caspases like caspase-3. nih.govwiley.com Studies using specific inhibitors have confirmed that both caspase-8 and caspase-9 are involved, indicating the engagement of both extrinsic and intrinsic pathways. nih.gov

Table 3: Key Genes and Proteins in BPDE-Induced Apoptosis

Gene/Protein Function Role in BPDE-Induced Apoptosis
p53 Tumor suppressor Mediates upregulation of pro-apoptotic genes. oup.comwiley.com
FAS, TNFRSF10B/D Death receptors Upregulated in a p53-dependent manner, initiating the extrinsic pathway. oup.combiorxiv.org
Bak Pro-apoptotic Bcl-2 family protein Induced in H460 cells, contributing to the intrinsic pathway. nih.gov
Caspase-9 Initiator caspase Activated in the intrinsic pathway. wiley.com
Caspase-8 Initiator caspase Activated in the extrinsic pathway. nih.gov

Beyond apoptosis, BPDE can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govjst.go.jpjst.go.jp This pathway has been demonstrated in human neuroblastoma SH-SY5Y cells, where BPDE exposure leads to cytotoxic effects through both apoptosis and ferroptosis. nih.govjst.go.jp

The core mechanism of BPDE-induced ferroptosis involves creating a significant redox imbalance. nih.gov BPDE treatment has been shown to downregulate the transcription factor Nrf2 and its target genes that are crucial for redox regulation, namely GPX4 (Glutathione Peroxidase 4) and SLC7A11 (a component of the cystine/glutamate antiporter system xc⁻). nih.govjst.go.jpresearchgate.net The reduction in GPX4, a key enzyme that neutralizes lipid peroxides, is a central event in ferroptosis. researchgate.net Concurrently, BPDE upregulates Heme Oxygenase-1 (HO-1). nih.govjst.go.jp This disruption of the Nrf2-SLC7A11-GPX4 axis leads to the accumulation of lipid peroxides and ferrous ions, ultimately causing cell death via ferroptosis. nih.gov In some contexts, BPDE exposure also upregulates MARCHF1, an E3 ligase that promotes the degradation of GPX4, further contributing to ferroptosis. nih.gov

In response to the genotoxic stress induced by BPDE, cells activate checkpoint pathways that lead to cell cycle arrest. This provides time for DNA repair before the cell enters mitosis. BPDE has been shown to induce arrest at multiple phases of the cell cycle, including G1, S, and G2/M, depending on the cell type and experimental conditions. nih.govnih.govmdpi.com

In human lung cancer H1299 cells, BPDE causes both S-phase and G2/M-phase arrest. tandfonline.com The G2/M arrest is mechanistically linked to the modulation of key cell cycle regulators. Specifically, it correlates with an increase in the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (Cdk1) at tyrosine 15 (Y15) and the phosphorylation of Cdc25C at serine 216 (S216), which marks it for inactivation. tandfonline.com Furthermore, the protein levels of the phosphatases Cdc25B and Cdc25C, which are required to activate Cdk1, are decreased. tandfonline.com The S-phase block induced by BPDE can be significantly reduced by the knockdown of Checkpoint Kinase 1 (Chk1). tandfonline.com Additionally, the expression of GADD45A, a gene involved in DNA damage-induced cell cycle arrest, is upregulated in various cell lines after BPDE treatment. researchgate.net In some human induced pluripotent stem cells (hiPSCs), while genes related to cell cycle arrest are upregulated, an actual arrest is not always observed, suggesting complex, context-dependent responses. biorxiv.orgresearchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide BPDE
Benzo[a]pyrene (B130552) BaP
Ataxia Telangiectasia-Mutated ATM
ATM- and Rad3-related ATR
DNA-dependent protein kinase DNA-PK
Cyclin-Dependent Kinase 1 Cdk1
Checkpoint Kinase 1 Chk1
Glutathione (B108866) Peroxidase 4 GPX4

Cell Proliferation Alterations

Studies have demonstrated that certain metabolites can act as mitogens, promoting an increase in cell numbers. For instance, Benzo[a]pyrene-quinones (BPQs), which are oxidative metabolites of BaP, have been shown to increase cell proliferation in the human mammary epithelial cell line MCF-10A, particularly in the absence of growth factors. aacrjournals.org This effect is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of growth factor receptor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. aacrjournals.org The activation of these pro-survival pathways can lead to aberrant cell growth, a critical factor in tumor promotion. aacrjournals.org Similarly, BaP exposure has been found to increase the proliferation of vascular smooth muscle cells. frontiersin.org

Conversely, other research highlights the ability of this compound metabolites, particularly (+/-)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), to inhibit cell proliferation by inducing cell cycle arrest. nih.gov BPDE is a potent carcinogen that forms bulky adducts with DNA. nih.gov This DNA damage can trigger cellular checkpoints that halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. nih.gov Studies in human colon carcinoma cells (HCT116) have shown that BPDE exposure leads to an accumulation of cells in the S phase of the cell cycle, regardless of p53 status. doi.org In cells with functional p53, a G2 phase arrest was also observed. doi.org This disturbance of genes involved in cell cycle regulation is a direct response to the genotoxic stress induced by the metabolite. nih.gov

The underlying mechanisms for these alterations in cell proliferation involve the modulation of key signaling cascades. Pathways such as the MEK-ERK and PI3K-Akt, which are crucial for cell survival and proliferation, have been shown to be activated by BaP and its metabolites. mdpi.com While BaP itself did not significantly affect the proliferation of WHCO1 esophageal cancer cells, it was a potent activator of the MEK-ERK and Akt survival pathways. mdpi.com

Research Findings on Cell Proliferation

The following tables summarize key research findings regarding the impact of this compound metabolites on cell proliferation and cell cycle distribution.

Table 1: Effect of Benzo[a]pyrene-quinones (BPQs) on MCF-10A Cell Number

Concentration-response analysis after 4 days of treatment in EGF-deficient media. Data adapted from research on human mammary epithelial cells. aacrjournals.org

CompoundConcentration (µM)Effect on Cell Number
1,6-BPQ0.03Increased
1,6-BPQ0.1Increased
1,6-BPQ0.3Increased
3,6-BPQ0.03Increased
3,6-BPQ0.1Increased
3,6-BPQ0.3Increased
3,6-BPQ1.0Increased

Table 2: Effect of (+/-)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) on Cell Cycle

Summary of cell cycle alterations observed in different human cell lines following exposure to BPDE. nih.govdoi.org

Cell LineObserved EffectReference
FL human amnion epithelial cellsS and G2/M phase arrest nih.gov
HCT116 human colon carcinoma (p53 wild-type & p53-null)S phase accumulation doi.org
HCT116 human colon carcinoma (p53 wild-type)G2 phase arrest doi.org

Advanced Analytical Methodologies for Benzo a Pyrene 7,8 Oxide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Benzo[a]pyrene-7,8-oxide and its metabolites, providing the necessary separation of these compounds from complex mixtures for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Benzo[a]pyrene (B130552) (B[a]P) metabolites. nih.govnih.gov It is often coupled with various detectors to enhance sensitivity and selectivity. The technique can be used to measure B[a]P and its metabolites in various biological and environmental samples, including blood, lung tissue, urine, and water. nih.govnih.gov

HPLC with fluorescence detection (FLD) is a widely used and highly sensitive method for the analysis of B[a]P and its derivatives. nih.govresearchgate.netrsc.org This technique leverages the natural fluorescence of these compounds. For instance, HPLC-FLD has been successfully employed to determine the major DNA adducts of anti-benzo[a]pyrene diolepoxide (BPDE) in the white blood cells of workers exposed to B[a]P. nih.gov The method's sensitivity allows for the detection of adducts at very low levels. oup.com

Research has shown that the fluorescence of mononucleoside adducts derived from the binding of anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) to deoxyadenosine (B7792050) is significantly stronger than those bound to deoxyguanosine, making HPLC-FLD particularly useful for quantifying these specific adducts after enzymatic digestion of DNA. nih.gov The technique has also been automated using solid-phase extraction (SPE) for the analysis of trace amounts of B[a]P in drinking water, demonstrating its robustness for environmental monitoring. fishersci.com

Table 1: HPLC-FLD Method Parameters for Benzo[a]pyrene Analysis

ParameterDescriptionSource
Sample MatrixMunicipal drinking water fishersci.com
ExtractionAutomated Solid-Phase Extraction (SPE) with a C18 column fishersci.com
HPLC SystemDionex Ultimate 3000 fishersci.com
DetectionFluorescence Detection (FLD) fishersci.com
Quantification LimitAccurately quantifies B[a]P content at less than 0.002 µg/L fishersci.com

While not as sensitive as fluorescence detection for B[a]P metabolites, HPLC with Ultraviolet (UV) detection is another valuable tool. sciex.com It is often used in conjunction with other detection methods. A study developing a rapid HPLC-MS method for the separation of 10 B[a]P hydroxyderivatives utilized both UV and mass spectrometric detection. researchgate.net This dual-detector approach provides comprehensive data, with UV detection offering a general chromatogram of absorbing species.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of B[a]P metabolites. nih.govnih.gov This method offers high resolution and specificity. For analysis, B[a]P derivatives are often trimethylsilylated to increase their volatility. nih.gov

GC-MS has been instrumental in identifying various B[a]P metabolites, including diols and tetraols, in biological samples. nih.gov However, the thermal instability of diol-epoxides like this compound under typical GC conditions means they are often detected through their breakdown products. nih.gov The technique has been successfully applied to detect B[a]P metabolites in human cervical mucus and to quantify BPDE-DNA adducts in cervical tissues, providing insights into tobacco-related carcinogenesis. nih.gov

Table 2: GC-MS Method Validation for Benzo[a]pyrene in Tobacco Products

ParameterValueSource
Calibration Range0.5–125 ng/mL researchgate.net
Coefficient of Determination (R²)> 0.995 researchgate.net
Limit of Quantitation (LOQ)0.729 ng/g researchgate.net
Limit of Detection (LOD)0.216 ng/g researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become indispensable for the analysis of B[a]P-7,8-oxide and its metabolites due to their high sensitivity and specificity. nih.govnih.gov These methods allow for the direct analysis of a wide range of metabolites without the need for derivatization.

A stable isotope dilution LC-MS/MS assay has been developed for the comprehensive analysis of all eight (+/-)-anti-B[a]PDE-derived dGuo and dAdo DNA-adducts. nih.gov This highly validated assay was used to demonstrate that (+)-anti-trans-B[a]PDE-dGuo is the major adduct formed in both naked DNA and human lung cells. nih.gov LC-MS/MS has also been crucial in characterizing the metabolic fate of B[a]P-7,8-dione in human lung cells, identifying various conjugates and hydroxylated metabolites. nih.gov Furthermore, recent studies have utilized LC-MS/MS to characterize B[a]P diol epoxide (BPDE) adducts with ribonucleic acid (RNA), highlighting the expanding application of this technique. mdpi.com

Table 3: Comparison of Detection Techniques for Benzo[a]pyrene Analysis

Detection TechniqueLimit of Detection (LOD)Key FeaturesSource
UV (254 nm)10 ng/mLHigh background, low specificity sciex.com
Fluorescence (FLD)0.1 ng/mLHigh sensitivity, limited selectivity compared to MS/MS sciex.com
MS/MS (APCI)0.5 ng/mLHigh selectivity and sensitivity, minimal matrix effects sciex.com
Fluorescence Detection (FLD)

Gas Chromatography-Mass Spectrometry (GC-MS)

Immunochemical and Spectroscopic Approaches

Beyond chromatographic methods, immunochemical and spectroscopic techniques offer alternative and sometimes complementary approaches for detecting B[a]P-related adducts.

Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize DNA lesions caused by B[a]P metabolites like BPDE. nih.gov These techniques have been used to detect BPDE-DNA adducts in human lymphocytes from individuals with occupational and environmental exposure to polycyclic aromatic hydrocarbons. nih.gov While generally semi-quantitative, they are valuable for screening large numbers of samples. nih.govresearchgate.net

Spectroscopic methods, particularly fluorescence spectroscopy, are often coupled with HPLC but can also be used independently. The inherent fluorescence of B[a]P and its metabolites provides a basis for their detection. nih.gov Advanced techniques like synchronous fluorescence spectroscopy have been employed to enhance the sensitivity of detecting metabolites. nih.gov

Fiber-Optic Antibody-Based Fluoroimmunosensors (FIS) for DNA Adducts

Fiber-Optic Antibody-Based Fluoroimmunosensors (FIS) represent a powerful analytical tool that merges the specificity of immunological reactions with the sensitivity of laser-induced fluorescence, all facilitated by the versatility of fiber-optic technology. nih.govnih.gov This technique is particularly valuable for the detection of DNA adducts formed from benzo[a]pyrene, a well-studied carcinogenic PAH. nih.gov

The core principle of FIS involves the use of antibodies that are specifically designed to recognize and bind to a target analyte. In the context of this compound exposure, the target is often the benzo[a]pyrene tetrol (BPT), which is released from the weakly fluorescent BPDE-DNA adducts after mild acid hydrolysis. nih.govnih.gov The FIS probe tip has these specific antibodies immobilized on its surface. researchgate.net When a sample containing BPT is introduced, the BPT molecules bind to the antibodies. A laser is then used to excite the bound BPT, which is highly fluorescent, and the resulting fluorescence signal is transmitted via the fiber optics to a detector. nih.govnih.govresearchgate.net

This method boasts exceptional sensitivity, with a reported detection limit of approximately 14 attomoles (14 x 10-18 mol) of BPT. nih.govnih.gov This high sensitivity allows for the detection of DNA adducts at very low concentrations, such as one adduct molecule per 107 base pairs in human placenta samples. nih.gov The specificity of the antigen-antibody reaction contributes significantly to the reliability of the measurements. nih.gov Furthermore, the development of nanoprobes based on this technology has enabled in situ measurements within a single cell, demonstrating the potential for monitoring DNA damage at a subcellular level. researchgate.net The precision of FIS has been shown to be adequate, with a relative standard deviation (RSD) ranging from 6.2% to 15%. nih.gov

Table 1: Performance Characteristics of Fiber-Optic Antibody-Based Fluoroimmunosensors (FIS)

Parameter Finding Reference
Analyte Detected Benzo[a]pyrene tetrol (BPT) released from BPDE-DNA adducts nih.govnih.gov
Limit of Detection 14 x 10-18 mol of BPT nih.govnih.gov
Application Measurement of DNA adducts in human placenta nih.govnih.gov
Adduct Level Detected One molecule of adduct per 107 base pairs nih.gov
Precision (RSD) 6.2-15% nih.gov

32P-Postlabelling for DNA Adduct Quantification

The 32P-postlabelling assay stands as one of the most sensitive methods for detecting DNA adducts resulting from exposure to genotoxic chemicals like benzo[a]pyrene. nih.gov Under optimal conditions, this technique can achieve remarkable detection limits, identifying as few as one adduct per 109–1010 nucleotides. nih.gov This level of sensitivity makes it suitable for monitoring occupational and environmental exposure to PAHs in humans. nih.gov

The methodology involves several key steps. Initially, DNA is extracted from a biological sample and enzymatically digested into its constituent deoxynucleoside 3'-monophosphates. The adducted nucleotides are then selectively enriched and subsequently labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP, catalyzed by T4 polynucleotide kinase. The resulting 32P-labeled adducts are then separated using techniques like thin-layer chromatography (TLC). nih.govnih.gov The radioactivity of the adduct spots on the chromatogram is measured to quantify the adduct levels. nih.gov

Research has demonstrated the application of 32P-postlabelling in analyzing benzo[a]pyrene-DNA adducts formed both in vitro and in vivo. nih.gov For instance, in mouse skin treated with benzo[a]pyrene, the predominant adduct detected was identified as (+/-)-10β-deoxyguanosin-N2-yl-7β,8α,9α-trihydroxy-7,8,9,10-tetrahydro-BP (BPDE-N2dG). nih.gov

To enhance the accuracy of quantification, benzo[a]pyrene-modified DNA standards can be used for calibration. nih.gov These standards are processed alongside the test samples throughout the entire procedure. nih.gov Comparisons with other methods have shown a strong correlation between adduct levels measured by 32P-postlabelling and a fluorometric assay (r = 0.95). oup.com However, it has been noted that in some cases, 32P-postlabelling can yield lower adduct level measurements compared to liquid chromatography-tandem mass spectrometry (LC-MS/MS), although a good correlation between the two methods is maintained. acs.org

Table 2: Comparative Findings of 32P-Postlabelling for DNA Adduct Quantification

Comparison Metric Finding Reference
Detection Limit 1 adduct per 109-1010 nucleotides nih.gov
Correlation with Fluorometry r = 0.95 oup.com
Correlation with LC-MS/MS r = 0.962 acs.org
Adduct Quantification vs. LC-MS/MS ~3.7-fold lower adduct levels observed with butanol enrichment acs.org
In Vivo Application Predominant adduct in mouse skin identified as BPDE-N2dG nih.gov

Room-Temperature Fluorescence Excitation–Emission Matrices (RTF-EEMs)

Room-Temperature Fluorescence Excitation–Emission Matrices (RTF-EEMs) offer a rapid and powerful technique for the analysis of fluorescent compounds like benzo[a]pyrene and its metabolites. mdpi.com This method involves recording a series of fluorescence emission spectra at consecutively incremented excitation wavelengths, resulting in a three-dimensional data matrix, often visualized as a contour plot. mdpi.compjoes.com A significant advantage of RTF-EEMs is the speed of data acquisition, with a complete matrix being recordable in a matter of seconds using a spectrofluorometer with a multichannel detection system. mdpi.com

A key challenge in analyzing complex mixtures is the spectral overlapping of different fluorescent compounds. mdpi.com To address this, RTF-EEMs are often coupled with powerful chemometric algorithms, such as Parallel Factor Analysis (PARAFAC). mdpi.comresearchgate.net PARAFAC is a mathematical modeling technique that can deconvolve the overlapping signals from multiple components in a mixture, allowing for their individual identification and quantification. mdpi.compjoes.com

This approach has been successfully applied to the direct determination of benzo[a]pyrene (BaP) in co-eluted HPLC fractions, demonstrating its utility for trace analysis in complex samples like pre-concentrated tobacco extracts. mdpi.comnih.gov The combination of HPLC with RTF-EEMs and PARAFAC provides a robust analytical strategy, avoiding the need for further chromatographic separation of co-eluted compounds. nih.gov The method's feasibility has also been demonstrated for the analysis of PAHs in food samples, such as smoked tuna. researchgate.net

Table 3: Research Findings using Room-Temperature Fluorescence Excitation–Emission Matrices (RTF-EEMs)

Application Key Finding Reference
Analysis of co-eluted PAHs Direct determination of Benzo[a]pyrene (BaP) and Dibenzo[a,l]pyrene (DBalP) in HPLC fractions mdpi.comnih.gov
Data Analysis Spectral overlapping resolved using Parallel Factor Analysis (PARAFAC) mdpi.comresearchgate.net
Sample Matrix Pre-concentrated tobacco extracts mdpi.com
Sample Matrix Smoked tuna researchgate.net
Acquisition Time A few seconds per EEM with a multichannel detection system mdpi.com

Sample Preparation and Derivatization Strategies for Enhanced Detection in Research Samples

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of this compound and its metabolites in complex biological and environmental matrices. researchgate.netdiva-portal.org The primary goals of sample preparation are to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. d-nb.info

A variety of extraction techniques are employed for this purpose. Pressurized liquid extraction (PLE) has been investigated for its efficiency in extracting PAHs and their oxygenated metabolites (oxy-PAHs) from soil. diva-portal.org A selective PLE method has even been developed to simultaneously extract and fractionate PAHs and oxy-PAHs by incorporating a chromatographic material like silica (B1680970) into the extraction cell. diva-portal.org For liquid samples, such as urine and plasma, liquid-liquid extraction has been shown to provide high recovery rates. researchgate.net Solid-phase extraction (SPE) is another commonly used technique for cleaning up and concentrating extracts before analysis. d-nb.info

Derivatization is a chemical modification process often employed to enhance the detectability of analytes. For hydroxylated metabolites of benzo[a]pyrene, such as 1-hydroxybenzo[a]pyrene and 3-hydroxybenzo[a]pyrene, derivatization is necessary before analysis by gas chromatography-mass spectrometry (GC-MS) to inactivate the hydroxyl group. d-nb.info One common derivatization agent is a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). d-nb.info Derivatization with alkyl iodide has also been used to improve the resolution and detection of mono-hydroxylated metabolites in both liquid chromatography (LC) and gas chromatography (GC). researchgate.net It is important to note that for high-performance liquid chromatography (HPLC) analysis of hydroxy-PAHs, derivatization is not always required. d-nb.info

The choice of sample preparation and derivatization strategy depends on the specific analytes, the sample matrix, and the analytical technique being used. Careful optimization of these steps is crucial for achieving the desired sensitivity, selectivity, and accuracy in the analysis of this compound and its metabolites.

Computational Chemistry and Molecular Modeling of Benzo a Pyrene 7,8 Oxide Reactivity

Quantum Chemical Calculations of Electronic Structure and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Benzo[a]pyrene-7,8-oxide that govern its reactivity. These methods, such as Hartree-Fock and post-Hartree-Fock methods, solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Theoretical studies have been employed to investigate the reaction pathways of benzo[a]pyrene (B130552) metabolites. acs.orgasianpubs.org By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energy barriers, providing a theoretical basis for why certain reactions are favored over others. asianpubs.org For instance, quantum chemical calculations have been used to explore the generation pathways of benzo[a]pyrene itself from smaller molecules, identifying the transition states, intermediates, and reaction energy barriers involved in processes like acetylene (B1199291) polymerization. asianpubs.org

While studies may focus on the ultimate carcinogenic form, benzo[a]pyrene diol epoxide (BPDE), the principles are directly applicable to its precursor, the 7,8-oxide. Model quantum-chemical studies on the reaction between BPDE and guanine (B1146940) have provided foundational knowledge on how these epoxides interact with DNA bases. acs.org These calculations help to elucidate the electronic factors that drive the epoxide ring-opening and subsequent covalent bond formation with nucleophilic sites on DNA, a critical step in its mechanism of action.

Density Functional Theory (DFT) Studies on Reactivity and Adduct Formation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying polycyclic aromatic hydrocarbons (PAHs) and their metabolites due to its favorable balance of computational cost and accuracy. nih.govmdpi.com DFT studies have provided significant insights into the reactivity of benzo[a]pyrene derivatives and the formation of adducts with biological molecules, particularly DNA. nih.govaip.org

DFT calculations are used to determine various properties that predict chemical reactivity. For example, reactivity indices derived from the molecular orbitals, such as the Fukui function and average local ionization energy (ALIE), can identify the most probable sites for electrophilic or nucleophilic attack. nih.govacs.org Studies on the parent benzo[a]pyrene molecule have used DFT to predict that the C6 position is a favorable reactive site for radical attack, a prediction supported by further calculations of the potential energy surfaces. acs.org

First-principles calculations, a term often used for DFT, have been instrumental in investigating the interactions between benzo[a]pyrene-7,8-dione (B196088) (BPQ), a related metabolite, and DNA. aip.org These studies identify possible adducts and calculate their binding energies. aip.org Research has shown that BPQ preferentially forms adducts with deoxyguanosine. aip.orgnih.gov DFT calculations can elucidate the structures and relative stabilities of different potential adducts, such as those formed at different nitrogen atoms on the guanine base. researchgate.net For example, studies on related carbocations from benzo[a]anthracene showed that while the N-7 adduct with guanine was most stable in the gas phase, the adduct at the exocyclic nitrogen was more stable in a water solvent, aligning with experimental findings. researchgate.net This highlights the importance of including solvent effects in DFT models to accurately reflect biological conditions.

The table below summarizes key findings from DFT studies on benzo[a]pyrene and its derivatives.

Study FocusDFT Functional/Basis SetKey FindingsReference(s)
Benzo[a]pyrene FormationB3LYP/6-31+G(d,p), M06-2X/6-311++G(d,p)Elucidated reaction pathways and energetics for BaP formation from chrysene (B1668918) and benzo[a]anthracene. mdpi.com
BaP Degradation by •OHDFT CalculationsIdentified C6 as the favorable reactive site for •OH attack; mapped subsequent reaction pathways. acs.org
BaP Degradation by CatalystDFT CalculationsInvestigated the mechanism of BaP degradation by Mn-corrolazine, identifying a three-step process of epoxidation, hydrogen transfer, and rearrangement. frontiersin.org
BPQ-DNA AdductsFirst-Principles (DFT)Identified six possible covalent adducts between benzo[a]pyrene-7,8-dione (BPQ) and DNA, with a preference for deoxyguanosine. aip.org
BaP Reactivity PredictionB3LYP/6-31G(d), M06-2X/6-31G(d)Used Average Local Ionization Energy (ALIE) to predict reactive sites for nitro-PAH formation, identifying C6 in BaP. nih.gov

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations provide a powerful lens to observe the dynamic interactions between benzo[a]pyrene derivatives and biological macromolecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how these molecules move, conform, and interact within a simulated biological environment, such as in water or near a cell membrane. mdpi.comresearchgate.net

A significant application of MD is the study of DNA adducts. Simulations of oligonucleotides modified with benzo[a]pyrene-7,8-quinone (BPQ) have been used to investigate the conformational characteristics and thermodynamics of the resulting adducts. tandfonline.comnih.gov These studies revealed that the BPQ moiety could reside in either the major or minor groove of the DNA double helix depending on its conformation (syn or anti) around the glycosidic bond. nih.gov The simulations help to propose the most energetically favorable structures and analyze how the adduct perturbs the local DNA structure from its standard B-form. nih.gov

MD simulations have also been used to explore the interactions of benzo[a]pyrene (BaP) with other biomolecules and cellular components. For example, all-atom simulations have examined the effect of BaP on the aggregation of the Aβ42 peptide, which is associated with Alzheimer's disease. mdpi.com These simulations showed strong hydrophobic interactions between BaP and the peptides, which in turn influenced inter-peptide interactions and the kinetics of oligomerization. mdpi.com Other studies have used MD to probe the joint interactions between BaP, graphene nanoparticles, and pulmonary surfactant, revealing how these components compete and interact at interfaces within the lung. researchgate.net Such simulations are crucial for understanding the transport and bioavailability of the carcinogen when associated with inhaled particulate matter. researchgate.net

The table below presents examples of systems studied using molecular dynamics simulations involving benzo[a]pyrene and its derivatives.

Simulated SystemSimulation FocusKey ObservationsReference(s)
Benzo[a]pyrene-7,8-quinone-DNA AdductsConformational analysis of modified oligonucleotides.BPQ moiety located in either the major or minor groove, causing deviations from B-form DNA; identified energetically favorable conformers. tandfonline.comnih.gov
Benzo[a]pyrene and Aβ42 PeptidesEffect of BaP on peptide aggregation kinetics.BaP exhibited strong hydrophobic interactions with peptides, altering inter-peptide forces and modulating aggregation rates depending on concentration. mdpi.com
Benzo[a]pyrene, Graphene, and Pulmonary SurfactantCompetitive interactions at the alveolar interface.BaP adsorption on graphene facilitates its solubilization, potentially increasing bioavailability and inhibiting surfactant function. researchgate.net
Benzo[a]pyrene and Cucurbit[n]urilsEncapsulation and complex stability.BaP forms stable inclusion complexes with cucurbit acs.orguril and cucurbit frontiersin.orguril, driven by hydrophobic and van der Waals interactions. mdpi.com
Benzo[a]pyrene and NanoplasticsAdsorption mechanisms in aqueous environments.Investigated the molecular-level interactions governing the transport and accessibility of BaP when adsorbed onto nanoplastics. researchgate.net

This table is interactive. Click on the headers to sort.

In Vitro and in Vivo Research Models for Benzo a Pyrene 7,8 Oxide Mechanistic Studies

Cell-Based Models for Metabolic and Molecular Investigations

The study of Benzo[a]pyrene-7,8-oxide, a reactive metabolite of Benzo[a]pyrene (B130552) (B[a]P), relies heavily on various in vitro cell-based models. These models are instrumental in dissecting the complex metabolic pathways and molecular mechanisms underlying the genotoxic and carcinogenic effects of this compound. The choice of cell line is crucial, as metabolic capacities and cellular responses can vary significantly between different cell types and tissues of origin.

Human Bronchoalveolar Cells (e.g., H358)

Human bronchoalveolar cells, such as the H358 cell line, are a relevant model for studying the effects of inhaled carcinogens like B[a]P. Research using H358 cells has provided significant insights into the metabolic activation of B[a]P in the human lung.

When H358 cells are exposed to B[a]P, a range of metabolites are formed. These include products from several enzymatic pathways:

Peroxidase-mediated metabolism: This pathway leads to the formation of B[a]P-1,6-dione and B[a]P-3,6-dione. nih.gov

Cytochrome P450 (CYP) 1A1/1B1 monooxygenation: This results in 3-hydroxy-B[a]P and the trans-dihydrodiols, B[a]P-7,8-dihydrodiol and B[a]P-9,10-trans-dihydrodiol. nih.gov

Aldo-keto reductase (AKR) pathway: This pathway further metabolizes B[a]P-7,8-dihydrodiol to B[a]P-7,8-dione. nih.gov

Studies have shown that the formation of most of these metabolites, with the exception of B[a]P-3,6-dione, exhibits a lag phase, which corresponds to the time-dependent induction of P4501B1 and AKR1C isoforms by B[a]P itself. nih.gov Pre-treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent inducer of these enzymes, eliminates this lag phase. nih.gov

Interestingly, while diol-epoxides are known to form DNA adducts, the enzyme system responsible for this in H358 cells may not be exclusively P4501A1/1B1. nih.gov Furthermore, H358 cells have been used to investigate the formation of stable DNA adducts from B[a]P-7,8-dione, although the levels were found to be lower compared to other lung cell lines like A549 and HBEC-KT. acs.org The detoxification of B[a]P-7,8-dione through sulfonation has also been studied in these cells, with SULT1A1 being identified as a key enzyme. nih.gov

Table 1: Key Research Findings in H358 Cells

Research FocusKey Findings
Metabolism of B[a]P Formation of peroxidase, CYP1A1/1B1, and AKR-derived metabolites. nih.gov
Enzyme Induction Time-dependent induction of P4501B1 and AKR1C isoforms by B[a]P. nih.gov
DNA Adduct Formation Formation of (+)-trans-anti-B[a]PDE-N2-dGuo adducts occurs without a lag phase. nih.gov Lower levels of stable B[a]P-7,8-dione-DNA adducts compared to other lung cell lines. acs.org
Detoxification SULT1A1 plays a major role in the detoxification of B[a]P-7,8-dione. nih.gov

Human Hepatoma Cells (e.g., HepG2)

The human hepatoma cell line, HepG2, is a widely used model for studying the metabolism of xenobiotics, including B[a]P, due to its expression of various metabolic enzymes. Although the liver is not a primary target for PAH-induced cancers, HepG2 cells serve as a valuable reference for understanding the metabolic activation and detoxification pathways. plos.org

In HepG2 cells, B[a]P is metabolized to its ultimate carcinogenic form, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which can form DNA adducts. plos.org The formation of these adducts has been found to be dose-dependent in this cell line. plos.org Studies have shown that B[a]P-7,8-dihydrodiol and BaP-tetrol-I-1 are detectable metabolites in the culture medium of HepG2 cells exposed to B[a]P. nih.gov

The role of cytochrome P450 oxidoreductase (POR) in B[a]P metabolism has been investigated using POR knockout (KO) HepG2 cells. These studies revealed that the absence of POR leads to higher levels of B[a]P-7,8-dihydrodiol and increased BaP-DNA adduct formation after 48 hours of exposure, suggesting that CYPs play a significant role in B[a]P detoxification in these cells. nih.gov

Furthermore, HepG2 cells have been used to study the modulatory effects of various compounds on B[a]P metabolism. For instance, volatile allyl sulfides have been shown to inhibit CYP1-mediated bioactivation of B[a]P. tandfonline.com

Table 2: Key Research Findings in HepG2 Cells

Research FocusKey Findings
B[a]P Metabolism Metabolizes B[a]P to BPDE, leading to dose-dependent DNA adduct formation. plos.org
Metabolite Profile Detectable levels of B[a]P-7,8-dihydrodiol and BaP-tetrol-I-1 in culture medium. nih.gov
Role of POR POR knockout leads to increased B[a]P-7,8-dihydrodiol and DNA adducts, highlighting the detoxifying role of CYPs. nih.gov
Modulation of Metabolism Volatile allyl sulfides can inhibit CYP1-mediated B[a]P bioactivation. tandfonline.com

Human Colon Cancer Cells (e.g., HT-29)

The human colon cancer cell line, HT-29, serves as a relevant in vitro model for investigating the effects of dietary carcinogens like B[a]P on the gastrointestinal tract. Studies using HT-29 cells have focused on B[a]P-induced cytotoxicity, cell proliferation, DNA damage, and alterations in gene expression.

Exposure of HT-29 cells to B[a]P leads to cytotoxicity and can impact cell growth and the cell cycle. nih.gov The expression of phase I biotransformation enzymes, specifically CYP1A1 and CYP1B1, is induced in a concentration-dependent manner upon B[a]P treatment. nih.gov This increased enzymatic activity results in elevated concentrations of B[a]P metabolites, which in turn contribute to the formation of DNA lesions and stable DNA adducts. nih.gov

Research has also explored the interactions between B[a]P and other PAHs in HT-29 cells. For example, in the presence of B[a]P, the metabolism of fluoranthene (B47539) is significantly increased. nih.gov This highlights the complex interplay of chemical mixtures on cellular metabolic processes.

Table 3: Key Research Findings in HT-29 Cells

Research FocusKey Findings
Cellular Effects B[a]P induces cytotoxicity and alters cell growth and cycle. nih.gov
Enzyme Induction Concentration-dependent induction of CYP1A1 and CYP1B1. nih.gov
DNA Damage Increased B[a]P metabolites lead to DNA lesions and adducts. nih.gov
Metabolite Interactions B[a]P enhances the metabolism of other PAHs like fluoranthene. nih.gov

Rat Hepatoma Cells (e.g., H4IIE)

The rat hepatoma cell line, H4IIE, is another important in vitro model for toxicological studies of PAHs. These cells are particularly useful for bioassays to assess the toxic equivalents of complex environmental mixtures containing these compounds. nih.gov

H4IIE cells are capable of metabolizing B[a]P and its precursors. They can convert (-)-trans-7,8-dihydroxy-7,8-dihydro-benzo[a]pyrene [(-)-BP-7,8-diol] to BPDE. oup.com A key feature of H4IIE cells is their high glutathione (B108866) transferase (GST) activity, particularly the isoenzyme GST 7-7, which is highly efficient in catalyzing the conjugation of BPDE with glutathione (GSH). oup.com This efficient detoxification pathway means that while BPDE is formed, it is rapidly conjugated, leading to low levels of mutagenesis in co-cultivated V79 cells unless GSH levels are depleted. oup.com

These cells also express high levels of GST pi mRNA. nih.gov The induction of various enzymes, including cytochrome P450s (Cyp1a1, Cyp1a2, Cyp1b1) and glutathione-s-transferase (Gsta2), in response to PAHs and other inducers like TCDD has been studied in H4IIE cells. acs.org

Table 4: Key Research Findings in H4IIE Cells

Research FocusKey Findings
Metabolism Metabolizes (-)-BP-7,8-diol to BPDE. oup.com
Detoxification High GST activity, especially GST 7-7, efficiently conjugates BPDE with GSH. oup.com
Gene Expression High expression of GST pi mRNA. nih.gov Induction of Cyp1a1, Cyp1b1, and Gsta2 by PAHs. acs.org
Mutagenesis Low mutagenicity of (-)-BP-7,8-diol due to efficient BPDE detoxification, which increases upon GSH depletion. oup.com

Human Extravillous Trophoblast Cells (e.g., Swan 71)

Human extravillous trophoblast cells, represented by the Swan 71 cell line, are crucial for studying the impact of environmental toxicants on pregnancy and fetal development. The proper migration and invasion of these cells are vital for successful embryo implantation.

Research has shown that Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) can significantly inhibit the migration and invasion of Swan 71 cells. nih.govoup.com This inhibition is associated with a disruption in the formation of filopodia, which are essential for cell motility. nih.govoup.com

The molecular mechanism underlying this effect involves the upregulation of microRNA-194-3p (miR-194-3p) by BPDE. nih.gov Increased miR-194-3p, in turn, suppresses the phosphoinositide 3-kinase (PI3K)/AKT/cell division cycle 42 (CDC42)/p21 (RAC1) activated kinase 1 (PAK1) signaling pathway. nih.gov The involvement of this pathway has been confirmed by experiments showing that activation of PI3K can stimulate cell migration and invasion. nih.gov

Furthermore, BPDE has been shown to induce apoptosis in Swan 71 cells, decrease cell viability, and attenuate the secretion of human chorionic gonadotropin (hCG). nih.gov These effects are linked to mitochondrial dysfunction, characterized by decreased mitochondrial membrane potential and an imbalance in mitochondrial fission and fusion. nih.gov

Table 5: Key Research Findings in Swan 71 Cells

Research FocusKey Findings
Cell Migration and Invasion BPDE inhibits migration, invasion, and filopodia formation. nih.govoup.com
Molecular Pathway BPDE upregulates miR-194-3p, which inhibits the PI3K/AKT/CDC42/PAK1 pathway. nih.gov
Cell Viability and Function BPDE decreases cell viability, induces apoptosis, and reduces hCG secretion. nih.gov
Mitochondrial Effects BPDE causes mitochondrial dysfunction, including decreased membrane potential and disordered fission/fusion. nih.gov

Neuroblastoma Cell Lines (e.g., SH-SY5Y)

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to investigate the neurotoxic effects of various compounds, including B[a]P and its metabolites. These cells are particularly valuable for studying mechanisms related to oxidative stress, apoptosis, and energy metabolism in a neuronal context. jst.go.jpnih.gov

Studies have demonstrated that BPDE can induce different forms of cell death in SH-SY5Y cells depending on the exposure conditions. While it can cause apoptosis, prolonged exposure or higher concentrations can trigger ferroptosis, a non-apoptotic form of programmed cell death. jst.go.jp This process is associated with redox imbalance, involving the downregulation of Nrf2, GPX4, and SLC7A11, and the upregulation of HO-1. jst.go.jp

B[a]P exposure in SH-SY5Y cells has been shown to disturb mitochondrial respiration and glycolysis. jst.go.jpnih.gov It can reduce basal respiration and ATP-linked oxygen consumption rate (OCR) in a dose- and time-dependent manner. jst.go.jpnih.gov Long-term or high-dose exposure can also decrease maximal respiratory capacity and glycolysis. jst.go.jpnih.gov Additionally, B[a]P treatment has been linked to distorted tubulin arrangement and chromosomal abnormalities, indicating an impact on the cytoskeleton and genomic stability. researchgate.net

Table 6: Key Research Findings in SH-SY5Y Cells

Research FocusKey Findings
Cell Death Mechanisms BPDE induces both apoptosis and ferroptosis, with the latter occurring at prolonged exposure or higher doses. jst.go.jp
Redox Imbalance BPDE-induced ferroptosis is linked to the dysregulation of Nrf2, GPX4, SLC7A11, and HO-1. jst.go.jp
Energy Metabolism B[a]P disrupts mitochondrial respiration and glycolysis, reducing OCR. jst.go.jpnih.gov
Cytoskeletal and Genomic Effects B[a]P can cause distorted tubulin arrangement and chromosomal abnormalities. researchgate.net

Co-cultivation Assays for Mutagenesis Studies

Co-cultivation assays are instrumental in investigating the mutagenic potential of chemical compounds that require metabolic activation. In the context of this compound, these assays typically involve growing a cell line that is capable of metabolizing the compound alongside a target cell line that is sensitive to mutations.

One such study utilized a co-cultivation system with human mammary carcinoma cells (MCF-7) and rat hepatoma cells (H4IIE) to assess the role of glutathione transferase (GST)-mediated conjugation in the mutagenesis induced by the metabolic products of (-)-trans-7,8-dihydroxy-7,8-dihydro-benzo[a]pyrene [(-)-BP-7,8-diol]. oup.com While both cell lines metabolized (-)-BP-7,8-diol to its ultimate mutagenic form, (+)-7β,8α-dihydroxy-9α,10α-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), mutations were only observed in the V79 cells co-cultivated with MCF-7 cells. oup.com This was attributed to the high GST activity in H4IIE cells, which efficiently detoxified the BPDE. oup.com Depleting glutathione in the H4IIE cells restored the mutagenicity of (-)-BP-7,8-diol to levels comparable to those seen with MCF-7 cells, underscoring the critical role of GSH-conjugation in mitigating the mutagenic effects of benzo[a]pyrene metabolites. oup.com

Another approach involves using Chinese hamster V79 cells, which lack the enzymes necessary to metabolize polycyclic aromatic hydrocarbons, co-cultivated with other cells that can perform this metabolism. pnas.org This cell-mediated assay allows for the identification of mutagenic metabolites formed from parent compounds like benzo[a]pyrene. pnas.org

Table 1: Co-cultivation Assay for Mutagenesis of Benzo[a]pyrene Metabolites
Metabolizing Cell LineTarget Cell LineCompound TestedKey FindingReference
Human Mammary Carcinoma (MCF-7)V79(-)-trans-7,8-dihydroxy-7,8-dihydro-benzo[a]pyreneInduced mutations in V79 cells. oup.com
Rat Hepatoma (H4IIE)V79(-)-trans-7,8-dihydroxy-7,8-dihydro-benzo[a]pyreneDid not induce mutations due to high GST activity. oup.com
Rat Hepatoma (H4IIE) with GSH depletionV79(-)-trans-7,8-dihydroxy-7,8-dihydro-benzo[a]pyreneMutagenicity was restored to levels similar to MCF-7. oup.com

Organ-Specific and Tissue Slice Models

Human skin organ cultures provide a relevant model for studying the metabolism of carcinogens in a target tissue for benzo[a]pyrene-induced cancer. Studies using this model have demonstrated that human skin is capable of metabolizing benzo[a]pyrene into various products, including the 7,8-dihydrodiol. nih.gov The primary DNA adduct identified in these cultures results from the reaction of r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BP-7,8-diol 9,10-oxide) with deoxyguanosine residues in DNA. nih.gov This indicates that the complete metabolic activation pathway of benzo[a]pyrene to its ultimate carcinogenic form occurs within human skin.

Rat hepatic microsomes are a widely used in vitro system for studying the metabolism of xenobiotics, including benzo[a]pyrene and its metabolites. These preparations contain a high concentration of cytochrome P450 enzymes, which are crucial for the initial epoxidation of benzo[a]pyrene to form this compound. researchgate.netd-nb.info

Studies utilizing rat hepatic microsomes have shown that the enantiomers of this compound are metabolized stereospecifically. The (-)-enantiomer of this compound is hydrated by microsomal epoxide hydrolase at a significantly faster rate (3- to 4-fold greater) than the (+)-enantiomer. researchgate.netsemanticscholar.org This stereoselective metabolism leads to the formation of (-)- and (+)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, respectively. researchgate.netsemanticscholar.org

Further analysis of benzo[a]pyrene metabolism in rat hepatic microsomes has identified several metabolites, including BaP-9,10-dihydrodiol, BaP-4,5-dihydrodiol, and BaP-7,8-dihydrodiol. mdpi.com The formation of these metabolites is dependent on the presence of cofactors such as NADPH. d-nb.infomdpi.com

Table 2: Metabolites of Benzo[a]pyrene Identified in Rat Hepatic Microsomes
MetaboliteReference
Benzo[a]pyrene-9,10-dihydrodiol mdpi.com
Benzo[a]pyrene-4,5-dihydrodiol d-nb.infomdpi.com
Benzo[a]pyrene-7,8-dihydrodiol d-nb.infomdpi.com
Benzo[a]pyrene-1,6-dione mdpi.com
Benzo[a]pyrene-3,6-dione mdpi.com
Benzo[a]pyrene-9-ol mdpi.com
Benzo[a]pyrene-3-ol mdpi.com

Human Skin Organ Culture for Stereoselective Metabolism

Genetically Modified In Vitro Systems (e.g., AhR-deficient BPRc1 cells, p38-/- fibroblasts)

Genetically modified cell lines are powerful tools for dissecting the specific molecular pathways involved in the cellular response to this compound and its downstream metabolites.

The aryl hydrocarbon receptor (AhR) is a key regulator of the expression of metabolic enzymes like CYP1A1, which is involved in the activation of benzo[a]pyrene. nih.gov Studies using AhR-deficient (BPRc1) mouse hepa1c1c7 cells have been crucial in demonstrating the AhR-dependency of apoptosis induced by trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-dihydrodiol). nih.gov In these AhR-deficient cells, the activation of the MAP kinase p38 by B[a]P-7,8-dihydrodiol was abrogated, indicating that metabolic activation via CYP1A1 is a prerequisite for this signaling event. nih.gov In contrast, the ultimate carcinogen, B[a]P-r-7,t-8-dihydrodiol-t-9,10-epoxide(+/-) (BPDE-2), could activate p38 independently of the AhR. nih.gov

Furthermore, the role of the p38 MAP kinase in apoptosis induced by BPDE-2 was confirmed using mouse embryo fibroblasts deficient in p38 (p38-/-). nih.gov These p38-/- fibroblasts were found to be resistant to apoptosis induced by BPDE-2, as evidenced by reduced annexin (B1180172) V staining, cytochrome c release, and cleavage of PARP-1. nih.gov These findings solidify the critical role of the p38 MAP kinase pathway in mediating the apoptotic effects of the ultimate carcinogenic metabolite of benzo[a]pyrene.

Table 3: Role of AhR and p38 in Apoptosis Induced by Benzo[a]pyrene Metabolites
Cell LineCompoundKey FindingReference
AhR-deficient BPRc1 cellsB[a]P-7,8-dihydrodiolp38 activation is AhR-dependent, requiring metabolic activation. nih.gov
AhR-deficient BPRc1 cellsBPDE-2p38 activation is AhR-independent. nih.gov
p38-/- fibroblastsBPDE-2Resistant to BPDE-2-induced apoptosis. nih.gov

Animal Models for In Vivo Mechanistic Studies (e.g., Rats, Mice)

In vivo studies using animal models such as rats and mice are indispensable for understanding the complete picture of this compound's role in carcinogenesis within a whole organism. These models allow for the investigation of metabolic pathways, DNA adduct formation, and tumor development in various organs.

In both mice and rats, benzo[a]pyrene is metabolized to a variety of products, including quinones that can enter into redox cycling and induce mutations. nih.gov In vivo, the ultimate carcinogen, anti-benzo[a]pyrene-7,8-diol-9,10-oxide, forms stable DNA adducts, primarily with guanine (B1146940) residues, in numerous species and organs. nih.govmdpi.com For instance, mice treated with benzo[a]pyrene exhibit anti-benzo[a]pyrene-7,8-diol-9,10-epoxide-N2-deoxyguanosine adducts in their lung tissue. nih.gov

Tumorigenicity studies in newborn mice have shown that (+)-Benzo[a]pyrene-7,8-oxide, the precursor to the more tumorigenic (-)-7,8-dihydrodiol, is more carcinogenic than its (-)-enantiomer. semanticscholar.org Interestingly, the racemic mixture of this compound was found to be more tumorigenic than either enantiomer alone, suggesting a synergistic interaction between the enantiomers in the carcinogenic process. semanticscholar.org

Furthermore, studies in mice have highlighted species-specific differences in metabolism. For example, mice have been observed to metabolize benzo[a]pyrene faster than rats. osti.gov This highlights the importance of considering species differences when extrapolating findings from animal models to human health risk assessment.

Q & A

Basic Question: What are the key enzymatic steps in the metabolic activation of benzo[a]pyrene (BaP) to its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)?

Answer:
The metabolic pathway involves three sequential enzymatic reactions:

CYP1A1/CYP1B1 oxidation : BaP is oxidized to benzo[a]pyrene-7,8-oxide via cytochrome P450 enzymes (CYP1A1, CYP1B1) .

Epoxide hydrolase (EH) hydrolysis : The 7,8-oxide intermediate is converted to benzo[a]pyrene-7,8-diol by microsomal epoxide hydrolase .

Second CYP oxidation : The diol is further epoxidized by CYP enzymes to form BPDE, the ultimate carcinogen .
Methodological Note : Use in vitro microsomal assays or recombinant CYP/EH enzymes to validate metabolic steps. Monitor intermediates via HPLC or LC-MS/MS .

Advanced Question: How does the stereochemistry of BPDE influence its DNA-binding affinity and mutagenic potential?

Answer:
The (+)-anti-BPDE enantiomer exhibits higher DNA-binding affinity due to its optimal spatial configuration for covalent adduct formation at guanine N2 positions. This stereospecificity leads to transversion mutations (e.g., G→T) in critical oncogenes like TP53 .
Methodological Note :

  • Synthesize enantiopure BPDE isomers using chiral chromatography.
  • Compare adduct formation via 32^{32}P-postlabeling or mass spectrometry.
  • Assess mutagenicity using in vitro reporter assays (e.g., Ames test with TA100 strains) or transgenic rodent models .

Basic Question: What experimental approaches are recommended to detect BPDE-DNA adducts in cellular models?

Answer:
Common techniques include:

  • Immunoassays : Use monoclonal antibodies (e.g., 8E11) for ELISA-based detection .
  • 32^{32}P-Postlabeling : Radiolabel adducts for high sensitivity (detection limit: 1 adduct/108^8 nucleotides) .
  • LC-MS/MS : Quantify adducts (e.g., dG-N2^2-BPDE) with stable isotope internal standards .
    Validation : Include positive controls (BPDE-treated DNA) and repair-deficient cell lines to minimize false negatives .

Advanced Question: How can conflicting data on BPDE-induced adduct persistence vs. repair efficiency be resolved?

Answer:
Discrepancies arise from tissue-specific repair mechanisms (e.g., nucleotide excision repair [NER] efficiency) and adduct stereochemistry. Strategies include:

  • Time-course assays : Track adduct levels in NER-proficient (e.g., HeLa) vs. NER-deficient (e.g., XPA/^{-/-}) cells .
  • Single-molecule sequencing : Use nanopore sequencing to map adducts and repair kinetics at nucleotide resolution .
  • Computational modeling : Predict repair rates using molecular dynamics simulations of BPDE-DNA interactions .

Basic Question: What safety protocols are critical when handling BPDE in laboratory settings?

Answer:

  • Containment : Use Class I/II biosafety cabinets and HEPA-filtered ventilation .
  • PPE : Wear nitrile gloves, lab coats, and eye protection. Avoid dry sweeping; use wet methods or vacuum systems with HEPA filters .
  • Decontamination : Quench BPDE with 10% bleach and dispose via hazardous waste protocols .

Advanced Question: How does BPDE modulate epigenetic regulation, and what methods can elucidate its impact on gene silencing?

Answer:
BPDE inactivates histone acetyltransferases (e.g., p300) and DNA methyltransferases (DNMTs), leading to hypermethylation of tumor suppressor genes (e.g., CDKN2A) .
Methodological Approaches :

  • ChIP-seq : Profile histone modifications (H3K27ac, H3K9me3) in BPDE-exposed cells.
  • Methylation-specific PCR : Assess promoter methylation of target genes.
  • CRISPR screens : Identify epigenetic enzymes (e.g., TET2, EZH2) that rescue BPDE-induced silencing .

Basic Question: What in vitro models are suitable for studying BPDE-induced carcinogenicity?

Answer:

  • Cell lines : Human hepatoma (HepG2), lung (A549), or immortalized bronchial (BEAS-2B) cells .
  • 3D organoids : Mimic tissue-specific responses in lung or liver models .
  • Co-cultures : Incorporate stromal cells (e.g., fibroblasts) to study microenvironment effects .

Advanced Question: How can chemopreventive agents like chlorophyllin inhibit BPDE mutagenicity, and what assays validate their efficacy?

Answer:
Chlorophyllin sequesters BPDE via π-π stacking, preventing DNA adduct formation. Validation methods:

  • Competitive binding assays : Measure fluorescence quenching of BPDE-chlorophyllin complexes.
  • Comet assay : Quantify reduced DNA damage in treated vs. untreated cells .
  • In vivo models**: Use benzo[a]pyrene-exposed rodents to assess tumor incidence reduction .

Basic Question: What analytical techniques are recommended for quantifying BPDE in environmental or biological samples?

Answer:

  • GC-MS : Detect BPDE derivatives (e.g., tetrols) after acid hydrolysis .
  • LC-HRMS : Achieve ppb-level sensitivity using tandem mass spectrometry .
  • Immunoaffinity columns : Pre-concentrate samples for enhanced detection .

Advanced Question: How can multi-omics data (RNA, miRNA, circRNA) reveal novel mechanisms of BPDE-induced carcinogenesis?

Answer:
Integrate transcriptomic, epigenomic, and proteomic datasets to:

  • Identify dysregulated pathways (e.g., NRF2/KEAP1, Wnt/β-catenin) via RNA-seq .
  • Discover BPDE-responsive miRNAs (e.g., miR-34a) that target DNA repair genes.
  • Validate findings using CRISPR knockouts or patient-derived xenografts (PDXs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.